Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride
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Description
Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65. The purity is usually 95%.
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Biological Activity
Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride is a compound of increasing interest in biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on specific biological systems, and relevant case studies.
- Molecular Formula : C11H16ClN
- Molecular Weight : 203.71 g/mol
- CAS Registry Number : 57710-36-8
Property | Value |
---|---|
Molecular Formula | C11H16ClN |
Molecular Weight | 203.71 g/mol |
CAS Number | 57710-36-8 |
Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride exhibits its biological effects primarily through interaction with G protein-coupled receptors (GPCRs). These receptors play crucial roles in various physiological processes and are implicated in numerous diseases.
- Receptor Interaction : The compound has been shown to activate specific GPCRs associated with neurotransmitter release and modulation of neuronal excitability.
- Signal Transduction : Upon binding to its target receptor, it initiates a cascade of intracellular signaling events that can lead to changes in gene expression and cellular response.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Neuroprotective Properties : Studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : It has been observed to reduce the production of pro-inflammatory cytokines in vitro.
- Analgesic Effects : Animal models suggest that the compound may possess analgesic properties comparable to traditional pain relievers.
Table 2: Biological Activities
Activity | Description | Reference |
---|---|---|
Neuroprotection | Protects against oxidative stress | |
Anti-inflammatory | Reduces pro-inflammatory cytokines | |
Analgesic | Exhibits pain-relieving properties |
Study 1: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, researchers explored the neuroprotective effects of Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride on cultured neuronal cells. The results indicated a significant reduction in cell death under oxidative stress conditions when treated with the compound.
Study 2: Anti-inflammatory Mechanism
A separate study investigated the anti-inflammatory properties of this compound using a murine model of inflammation. The findings revealed that administration of the compound led to decreased levels of TNF-alpha and IL-6 in serum samples compared to controls. This suggests its potential utility in treating inflammatory diseases.
Study 3: Analgesic Properties
In an experimental pain model involving rats, Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride was administered and resulted in a marked reduction in pain response compared to baseline measurements. This study indicates its potential as an analgesic agent.
Properties
IUPAC Name |
methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-8(10)6-4-12-7-3-9-2-5(6)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQPHFBOYVLDSL-RYLOHDEPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2C1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CO[C@H]2[C@@H]1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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